4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the trifluoromethylbenzyl group: This step may involve a nucleophilic substitution reaction where the dihydropyridine intermediate reacts with a trifluoromethylbenzyl halide.
Methoxylation and methylation: These steps can be carried out using appropriate methylating agents such as methyl iodide and methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating diseases such as hypertension and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: A dihydropyridine with antihypertensive properties.
Nicardipine: Known for its vasodilatory effects.
Uniqueness
4-methoxy-1-methyl-6-oxo-N-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is unique due to its specific trifluoromethylbenzyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines.
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-21-9-12(13(24-2)7-14(21)22)15(23)20-8-10-4-3-5-11(6-10)16(17,18)19/h3-7,9H,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULKCAHEXGKHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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